1-(Benzenesulfonyl)-3-methyl-1H-indole-2-carbaldehyde
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Overview
Description
3-methyl-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde is a complex organic compound with a unique structure that includes an indole core substituted with a phenylsulfonyl group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonylation of an indole derivative followed by formylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted indole derivatives .
Scientific Research Applications
3-methyl-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 3-methyl-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde exerts its effects involves interactions with various molecular targets. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The indole core can participate in π-π stacking interactions, which are important in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenylsulfonyl-1H-indole: Lacks the carbaldehyde group but shares similar chemical properties.
1-phenylsulfonyl-1H-indole-2-carbaldehyde: Similar structure but without the methyl group.
3-methyl-1-(phenylsulfonyl)-1H-indole-2-methanol: The aldehyde group is reduced to an alcohol.
Uniqueness
3-methyl-1-(phenylsulfonyl)-1H-indole-2-carbaldehyde is unique due to the presence of both the phenylsulfonyl and carbaldehyde groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Biological Activity
1-(Benzenesulfonyl)-3-methyl-1H-indole-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article examines the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₈H₁₅N₁O₂S and a molecular weight of approximately 299.34 g/mol. Its structure features an indole ring system, which is known for its diverse biological activities. The presence of both a benzenesulfonyl group and an aldehyde functional group enhances its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₅N₁O₂S |
Molecular Weight | 299.34 g/mol |
Functional Groups | Aldehyde, Sulfonyl |
Indole Framework | Yes |
Anticancer Activity
Research indicates that compounds related to the indole structure often exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of indole can inhibit cell proliferation in various cancer cell lines. The compound this compound has shown promising results in preliminary tests against several cancer types.
- Case Study : A synthesized derivative of this compound displayed significant antiproliferative activity against A549 lung cancer cells with an IC50 value of 0.52 μM, indicating its potential as a chemotherapeutic agent .
Antibacterial Activity
The antibacterial potential of this compound has been explored in various studies. Its structural characteristics suggest it could interact effectively with bacterial enzymes or receptors.
- Minimum Inhibitory Concentration (MIC) : Research shows that certain derivatives exhibit low MIC values against methicillin-resistant Staphylococcus aureus (MRSA). For example, a related indole compound demonstrated an MIC of 0.98 μg/mL against MRSA, indicating strong antibacterial properties .
Antifungal Activity
In addition to its antibacterial effects, the compound has also been evaluated for antifungal activity against Candida albicans. Some derivatives have shown moderate antifungal activity, with MIC values indicating effectiveness at relatively low concentrations.
- Research Findings : Compounds derived from similar indole structures exhibited varying degrees of antifungal activity, with some achieving MIC values as low as 7.80 µg/mL against C. albicans .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to bind to specific biological targets:
Properties
CAS No. |
110396-65-1 |
---|---|
Molecular Formula |
C16H13NO3S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-methylindole-2-carbaldehyde |
InChI |
InChI=1S/C16H13NO3S/c1-12-14-9-5-6-10-15(14)17(16(12)11-18)21(19,20)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI Key |
CYRCEFSWNIRERA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
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